Azetidin-3-yl(3-hydroxyazetidin-1-yl)methanone
CAS No.: 1692780-87-2
Cat. No.: VC3110649
Molecular Formula: C7H12N2O2
Molecular Weight: 156.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1692780-87-2 |
|---|---|
| Molecular Formula | C7H12N2O2 |
| Molecular Weight | 156.18 g/mol |
| IUPAC Name | azetidin-3-yl-(3-hydroxyazetidin-1-yl)methanone |
| Standard InChI | InChI=1S/C7H12N2O2/c10-6-3-9(4-6)7(11)5-1-8-2-5/h5-6,8,10H,1-4H2 |
| Standard InChI Key | ZGTQORYJJIQHBM-UHFFFAOYSA-N |
| SMILES | C1C(CN1)C(=O)N2CC(C2)O |
| Canonical SMILES | C1C(CN1)C(=O)N2CC(C2)O |
Introduction
Chemical Structure and Properties
Structural Characteristics
Azetidin-3-yl(3-hydroxyazetidin-1-yl)methanone (CAS: 1692780-87-2) is a specialized compound featuring two azetidine rings connected by a carbonyl (methanone) linkage . The compound's structure includes a hydroxyl group at the 3-position of one azetidine ring, creating a unique molecular architecture that influences its chemical behavior and potential biological interactions .
The compound belongs to the broader family of azetidine derivatives, which are characterized by their four-membered nitrogen-containing heterocyclic rings. The strained four-membered ring system introduces distinctive conformational properties that make azetidines particularly interesting in drug design and development .
Physical and Chemical Properties
Based on available data, Azetidin-3-yl(3-hydroxyazetidin-1-yl)methanone exhibits the following properties:
The hydroxyl group at the 3-position of one azetidine ring provides a site for hydrogen bonding and further functionalization, which could be advantageous for chemical modifications and structure-activity relationship studies .
Synthesis Methods
General Synthetic Approaches
The synthesis of azetidine-containing compounds typically involves several strategies, many of which could be adapted for the preparation of Azetidin-3-yl(3-hydroxyazetidin-1-yl)methanone:
Azetidine Ring Formation
Classical methods for forming the strained azetidine ring include:
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Staudinger synthesis - A [2+2]-cyclocondensation approach that represents one of the most general methodologies for preparing β-lactams and related compounds .
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Cyclization reactions - These typically involve intramolecular nucleophilic substitution reactions of appropriately functionalized precursors .
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Ring closure of 3-amino-1-propanols - This method can provide access to 3-substituted azetidines .
Alternative Approaches
Recent research in azetidine chemistry has explored alternative synthesis methods that could potentially be applied to the target compound:
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A single-step synthesis of azetidine-3-amines from bench-stable commercial starting materials, which could be adapted for synthesizing functionalized azetidines .
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Chemoenzymatic approaches for the preparation of 3-hydroxy-β-lactams, which are structurally related to 3-hydroxyazetidines .
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Direct displacement reactions involving 1-benzhydrylazetidin-3-yl methanesulfonate with amines, which provides a facile route to azetidine-3-amine derivatives .
Structural Modifications and Derivatives
Related Compounds
Several structurally related compounds have been reported in the literature:
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Azetidin-3-yl(3-hydroxypyrrolidin-1-yl)methanone - A related compound where one azetidine ring is replaced by a pyrrolidine ring .
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(3-Hydroxyazetidin-1-yl)(phenyl)methanone - A simpler derivative where the second azetidine ring is replaced by a phenyl group .
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(3-Hydroxyazetidin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone - A more complex derivative with potential biological activity.
The comparison of these derivatives provides valuable insights into structure-activity relationships and the influence of structural modifications on physical and chemical properties.
Applications and Biological Activity
Medicinal Chemistry Applications
Azetidine-containing compounds have gained significant attention in medicinal chemistry due to their unique structural properties and diverse biological activities:
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The strained four-membered ring of azetidines introduces distinctive conformational preferences that can lead to improved binding affinities and selectivity profiles for biological targets .
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The compact nature of the azetidine ring can improve pharmacokinetic properties, including membrane permeability and metabolic stability .
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Azetidine derivatives have shown promise as scaffolds for developing compounds with various biological activities, including enzyme inhibitors and receptor modulators .
Imaging Applications
A particularly interesting application of azetidine derivatives is in molecular imaging:
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11C-labeled azetidine-carboxylates have been developed as radioligands for positron emission tomography (PET) imaging .
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These compounds can serve as tools for studying various physiological processes and disease states in a non-invasive manner .
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The development of such imaging agents represents a promising direction for azetidine chemistry in biomedical research .
Research Developments and Future Directions
Current Research Trends
Current research on azetidine derivatives, including compounds structurally related to Azetidin-3-yl(3-hydroxyazetidin-1-yl)methanone, focuses on several areas:
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Development of improved synthetic methodologies for accessing structurally diverse azetidine derivatives .
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Investigation of structure-activity relationships to optimize biological activities and pharmacokinetic properties .
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Exploration of azetidine-containing compounds as scaffolds for drug discovery in various therapeutic areas .
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Utilization of azetidine derivatives as building blocks for the synthesis of more complex bioactive molecules .
Future Research Opportunities
Several promising directions for future research on Azetidin-3-yl(3-hydroxyazetidin-1-yl)methanone and related compounds include:
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Comprehensive evaluation of its biological activities across multiple therapeutic targets and pathways.
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Development of optimized synthetic routes to improve yields and enable large-scale production.
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Creation of a library of structural derivatives to establish structure-activity relationships.
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Investigation of potential applications in fields beyond medicinal chemistry, such as materials science or catalysis.
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Studies on the conformational preferences and three-dimensional structure to better understand its molecular interactions.
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